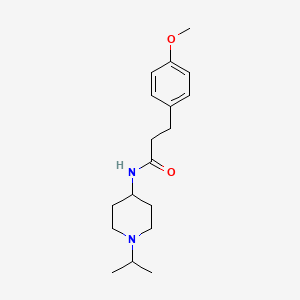
N-(1-isopropyl-4-piperidinyl)-3-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isopropyl-4-piperidinyl)-3-(4-methoxyphenyl)propanamide, commonly known as IPP or IPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. IPP is a synthetic analog of fentanyl, a potent opioid analgesic that is widely used in clinical settings. However, IPP is not intended for human consumption and is only used in laboratory experiments. In
科学的研究の応用
IPP is primarily used in scientific research to study the opioid receptor system and its interaction with various ligands. It is also used to investigate the pharmacological properties of fentanyl analogs and their potential therapeutic applications. IPP has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids.
作用機序
The mechanism of action of IPP is similar to that of fentanyl and other opioid analgesics. IPP binds to the mu-opioid receptor, which is located in the central nervous system and peripheral tissues. This binding activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of pain perception. IPP also has an affinity for the delta and kappa opioid receptors, although its potency at these receptors is lower than at the mu-opioid receptor.
Biochemical and Physiological Effects
IPP has been shown to produce potent analgesic effects in animal models of pain. It is also capable of inducing respiratory depression, sedation, and euphoria, similar to other opioids. However, the biochemical and physiological effects of IPP are not well understood, and more research is needed to elucidate its pharmacological properties.
実験室実験の利点と制限
One advantage of using IPP in laboratory experiments is its high potency and selectivity for the mu-opioid receptor. This allows for more precise investigations into the opioid receptor system and the development of novel analgesic drugs. However, one limitation of using IPP is its potential for abuse and diversion. Therefore, strict regulations and safety protocols must be followed when handling and disposing of IPP.
将来の方向性
There are several future directions for research on IPP and its analogs. One area of interest is the development of more potent and selective mu-opioid receptor agonists that have fewer side effects than currently available opioids. Another direction is the investigation of the role of the opioid receptor system in various physiological processes, including pain, addiction, and mood regulation. Additionally, more research is needed to understand the biochemical and physiological effects of IPP and its potential for therapeutic applications.
Conclusion
In conclusion, IPP is a synthetic analog of fentanyl that has potential applications in scientific research. Its high potency and selectivity for the mu-opioid receptor make it a valuable tool for investigating the opioid receptor system and developing new analgesic drugs. However, strict regulations and safety protocols must be followed when handling and disposing of IPP due to its potential for abuse and diversion. Further research is needed to elucidate the pharmacological properties of IPP and its analogs and their potential therapeutic applications.
合成法
IPP is synthesized by reacting 4-methoxyphenylacetic acid with N-isopropyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting product is then acylated with propanoyl chloride to obtain IPP. The synthesis of IPP is a complex process that requires expertise in organic chemistry.
特性
IUPAC Name |
3-(4-methoxyphenyl)-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14(2)20-12-10-16(11-13-20)19-18(21)9-6-15-4-7-17(22-3)8-5-15/h4-5,7-8,14,16H,6,9-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWRHLKCSSPFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

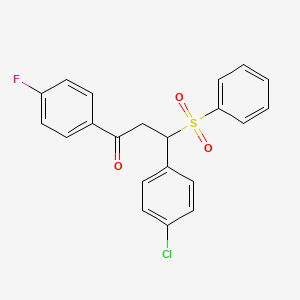
![N-3-pyridinylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5053465.png)
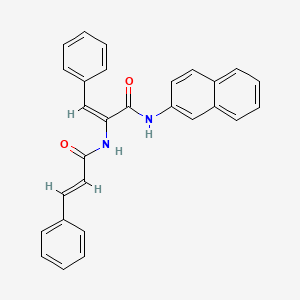
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B5053472.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B5053473.png)
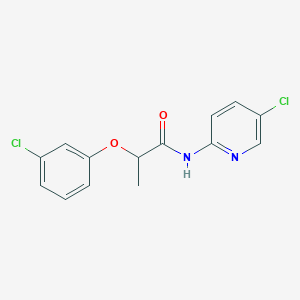

![methyl 2-{[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B5053490.png)

![2-hydroxy-5-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B5053507.png)
![S-{1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-phenylpropyl} ethanethioate](/img/structure/B5053516.png)
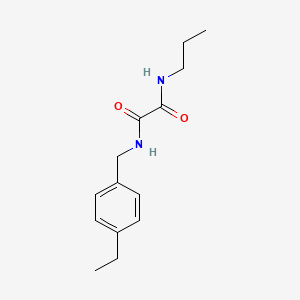
![3-bromo-4-methoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5053528.png)
![1-(3-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5053537.png)